2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint. It is involved in the regulation of cell division and the maintenance of genomic stability .
Mode of Action
The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, which results in the induction of chromosome missegregation and aneuploidy . This disruption of normal cell division processes can lead to cell death, particularly in cancer cells that rely on TTK for survival .
Biochemical Pathways
The inhibition of TTK by the compound affects the spindle assembly checkpoint, a safety mechanism that ensures the correct segregation of chromosomes during cell division . When TTK is inhibited, this checkpoint is disrupted, leading to errors in chromosome segregation. This can result in aneuploidy, a state in which cells have an abnormal number of chromosomes, which is often lethal to the cell .
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties, with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach effective concentrations in the body when administered orally .
Result of Action
The compound’s action results in the suppression of proliferation of a panel of human cancer cell lines . In addition, a combination therapy of the compound with paclitaxel displayed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice, with a Tumor Growth Inhibition (TGI) value of 78% .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental influences on this compound are not detailed in the available literature, factors such as pH, temperature, and the presence of other molecules can generally impact a compound’s activity
生化学分析
Biochemical Properties
The compound interacts with Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division and growth . It exhibits strong binding affinity with a Kd value of 0.15 nM . The nature of these interactions is likely due to the specific structural features of the compound, which allow it to bind to the active site of the enzyme and inhibit its activity .
Cellular Effects
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide has been shown to have significant effects on various types of cells. It potently inhibits the kinase activity of TTK, induces chromosome missegregation and aneuploidy, and suppresses proliferation of a panel of human cancer cell lines .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to Threonine Tyrosine Kinase (TTK) and inhibiting its activity . This inhibition disrupts the normal cell division process, leading to chromosome missegregation and aneuploidy
Dosage Effects in Animal Models
In animal models, the compound has demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats
特性
IUPAC Name |
N-(4-methylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-2-4-14(5-3-13)22-16(26)11-25-12-21-17-15(18(25)27)10-20-19(23-17)24-6-8-28-9-7-24/h2-5,10,12H,6-9,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRFEPQKQRAJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。